Naphthalene, 1,2,3,4-tetrahydro-1-nonyl-
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Overview
Description
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- is an organic compound with the molecular formula C19H30 It is a derivative of naphthalene, where the naphthalene ring is partially hydrogenated and substituted with a nonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- typically involves the hydrogenation of naphthalene followed by alkylation. The hydrogenation process is carried out under high pressure and temperature in the presence of a catalyst such as palladium or platinum. The resulting tetrahydronaphthalene is then subjected to Friedel-Crafts alkylation using nonyl chloride and a Lewis acid catalyst like aluminum chloride to introduce the nonyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be further hydrogenated to produce fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Lewis acids like aluminum chloride are used as catalysts for Friedel-Crafts alkylation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. The specific molecular targets and pathways depend on the context of its application, whether in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tetralin (1,2,3,4-Tetrahydronaphthalene): A similar compound without the nonyl substitution.
Decalin (Decahydronaphthalene): A fully hydrogenated derivative of naphthalene.
Naphthalene: The parent compound with an aromatic ring structure.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-1-nonyl- is unique due to the presence of the nonyl group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in non-polar solvents and modifies its reactivity compared to its parent compounds.
Properties
CAS No. |
33425-49-9 |
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Molecular Formula |
C19H30 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
1-nonyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C19H30/c1-2-3-4-5-6-7-8-12-17-14-11-15-18-13-9-10-16-19(17)18/h9-10,13,16-17H,2-8,11-12,14-15H2,1H3 |
InChI Key |
QMOFHSNOIHJCKA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
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